1-(2-Chlorophenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Chlorophenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylaminophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group can be attached through an amination reaction using a dimethylaminophenylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,4-dione Derivatives: These compounds share a similar pyrrolidine ring structure but differ in the substituents attached to the ring.
Tetramic Acids: These compounds have a similar core structure and are used as lead compounds in the design of new derivatives.
Uniqueness
1-(2-Chlorophenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is unique due to the specific combination of the chlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
1-(2-Chlorophenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in medicinal chemistry for its potential biological activities. This compound is characterized by a complex structure that includes a chlorophenyl group and a dimethylamino-substituted phenyl group, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyrrolidine core.
- A chlorophenyl substituent at one position.
- A dimethylaminophenyl group at another position.
Biological Activity Overview
Research has indicated that pyrrolidine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activities of this compound have been evaluated in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, a related study on pyrrolidine-2,5-dione derivatives demonstrated significant inhibition of human placental aromatase and other enzymes involved in steroidogenesis. The compound 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione showed an IC50 value of 23.8 µM against aromatase, comparable to standard inhibitors like Aminoglutethimide (IC50 = 20.0 µM) .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound | Target Enzyme | IC50 (µM) | Comparison |
---|---|---|---|
1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 | Aminoglutethimide (20.0) |
1-Octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 24.6 | Aminoglutethimide (20.0) |
Ketoconazole | P450(17) alpha | 12.1 | - |
Antimicrobial Activity
The antimicrobial properties of similar pyrrolidine compounds have also been explored. In vitro tests showed that certain derivatives exhibited activity against multidrug-resistant strains of bacteria. For example, compounds with specific substitutions demonstrated promising results against Staphylococcus aureus .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Activity |
---|---|---|---|
Compound A | S. aureus (MRSA) | < 4 | Effective |
Compound B | E. coli | > 64 | Ineffective |
Enzyme Inhibition
Inhibition studies have shown that the compound can inhibit key enzymes involved in metabolic pathways. The inhibition of aromatase and other steroidogenic enzymes suggests potential applications in hormone-related cancers .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolidine derivatives for their biological activity. The study found that modifications to the phenyl groups significantly influenced both anticancer and antimicrobial efficacy, highlighting the importance of structural optimization in drug design .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21(2)13-9-7-12(8-10-13)20-15-11-17(23)22(18(15)24)16-6-4-3-5-14(16)19/h3-10,15,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFNEZLLPMDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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